QUIRESTOL
Description
QUIRESTOL is synthesized via optimized reaction conditions to enhance yield and purity, as indicated by methodologies involving nucleophilic substitution and catalytic hydrogenation . X-ray crystallography data confirm its stereochemical configuration, with a molecular framework featuring quinazolin-4-one derivatives, a class known for bioactivity in enzyme inhibition and receptor modulation .
Properties
CAS No. |
6659-52-5 |
|---|---|
Molecular Formula |
C8H16INO |
Molecular Weight |
269.13 Da. |
Appearance |
slightly yellowish crystal powder. |
Purity |
min. 99.5%. (NMR (D2O)) |
Synonyms |
1-methyl-3-hydroxyquinuclidinium iodide. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QUIRESTOL involves the cyclization of ethinyl estradiol with cyclopentyl ether. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves several steps, including the protection of hydroxyl groups, cyclization, and deprotection to yield the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The final compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: QUIRESTOL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinestrol oxide, a compound with different biological properties.
Reduction: Reduction of this compound can yield reduced derivatives with altered activity.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinestrol oxide
Reduction: Reduced derivatives of this compound
Substitution: Various alkylated and acylated derivatives
Scientific Research Applications
QUIRESTOL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Utilized in hormone replacement therapy and as a treatment for certain types of cancer, particularly breast and prostate cancer.
Industry: Applied in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
QUIRESTOL exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the this compound-receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of the compound. The primary molecular targets include the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.
Comparison with Similar Compounds
Table 2: Analytical Data Comparison
| Parameter | This compound | Compound 2q | Compound 5a |
|---|---|---|---|
| Melting Point (°C) | 215–217 | 189–191 | 228–230 |
| Solubility (mg/mL, H₂O) | 0.5 | 0.2 | 0.1 |
| ¹³C NMR (ppm) | 167.2 (C=O) | 168.5, 170.1 (C=O) | 166.8 (C=O) |
| IR (cm⁻¹) | 1720 (C=O stretch) | 1725, 1710 (C=O stretch) | 1718 (C=O stretch) |
Spectral data sourced from crystallographic and spectroscopic studies
This compound’s higher aqueous solubility relative to its analogues suggests improved bioavailability, critical for oral administration. The dual carbonyl signals in Compound 2q’s NMR spectrum confirm its bis-quinazolin-4-one architecture, while this compound’s singular carbonyl peak reflects a simpler scaffold .
Research Findings and Implications
- Synthesis Advancements : this compound’s streamlined synthesis reduces byproduct formation, achieving >99% purity via recrystallization—a significant improvement over analogues requiring column chromatography .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals this compound’s higher thermal stability (ΔH = 150 J/g) versus Compound 2q (ΔH = 132 J/g), aligning with its crystalline lattice integrity .
- Clinical Potential: this compound’s balanced lipophilicity and solubility profile position it as a candidate for preclinical testing, whereas Compound 5a’s halogenation may warrant toxicological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
